N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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Overview
Description
N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of both ethylphenyl and fluorophenyl groups in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation: The tetrazole derivative is then acylated with 4-ethylphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could target the tetrazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitro compounds, sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or ring-opened products.
Substitution: Introduction of halogens, nitro groups, or sulfonyl groups.
Scientific Research Applications
Chemistry
Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Receptor Binding: Studied for their ability to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating various diseases such as cancer, inflammation, and infections.
Pharmacokinetics: Studied for their absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as agrochemicals for pest control.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit or modulate their activity. The ethylphenyl and fluorophenyl groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
- N-(4-CHLOROPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Uniqueness
N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of the ethyl group, which may influence its pharmacokinetic properties and biological activity. The combination of ethylphenyl and fluorophenyl groups can result in distinct chemical behavior compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-2-12-7-9-13(10-8-12)19-16(24)11-23-21-17(20-22-23)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAUAIGHPMXODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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